6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid
Description
6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a carboxylic acid group at position 5 (). Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 258.03 g/mol. The compound is synthesized via cyclization reactions, such as refluxing 2,3-diamino-5-bromopyridine in formic acid, followed by protective group strategies (e.g., SEM chloride) to isolate the product (). Structural confirmation is achieved through spectroscopic methods (NMR, IR) and X-ray crystallography ().
This compound serves as a key intermediate in medicinal chemistry, particularly in designing kinase inhibitors, antimicrobial agents, and anticancer drugs.
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-6(10-2-9-4)11-5(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJWYIKTECICMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Br)C(=O)O)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-41-7 | |
| Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine . This intermediate can then be further reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Buchwald–Hartwig Amination :
Reaction with primary amines (e.g., benzylamine) in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and ligands (DABCO) yields 6-amino derivatives. This method is highly regioselective due to the electron-withdrawing effect of the carboxylic acid group . -
Suzuki–Miyaura Coupling :
Using aryl boronic acids and Pd catalysts, the bromine is replaced with aryl groups. For example, coupling with phenylboronic acid produces 6-phenyl-substituted derivatives .
Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Pd(PPh₃)₂Cl₂, DABCO, 80°C, 12h | 6-Amino derivatives | 75–85% | |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 100°C | 6-Aryl derivatives | 70–80% |
Alkylation and Arylation
The imidazo[4,5-b]pyridine core undergoes alkylation at position 3, facilitated by the electron-rich nitrogen atoms.
Case Study:
-
Alkylation with Ethyl Bromoacetate :
In the presence of K₂CO₃ and DMF, the compound reacts with ethyl bromoacetate to form 3-ethylcarboxylate derivatives. This reaction proceeds via an SN2 mechanism .
Data:
| Substrate | Alkylating Agent | Conditions | Product Structure | Yield |
|---|---|---|---|---|
| 6-Bromo derivative | Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 6h | Ethyl 3-carboxylate derivative | 82% |
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused heterocycles.
Example:
-
Formation of Quinazoline Derivatives :
Heating with ammonium acetate and acetic acid induces cyclization, yielding tricyclic quinazoline analogs. This reaction exploits the reactivity of the pyridine and imidazole rings .
Acid-Derived Functionalization
The carboxylic acid group at position 5 undergoes standard transformations:
Reactions:
-
Esterification :
Treatment with SOCl₂ followed by alcohols (e.g., methanol) produces methyl esters. -
Amide Formation :
Reaction with thionyl chloride and subsequent coupling with amines generates amide derivatives .
Comparative Reactivity Analysis
The table below contrasts reactivity trends with structurally similar compounds:
| Compound | Bromine Reactivity | Carboxylic Acid Reactivity | Key Difference |
|---|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine | High | N/A | Lacks carboxylic acid group |
| 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid | N/A | High | Lacks bromine substituent |
Mechanistic Insights
-
Bromine Substitution :
The bromine’s leaving-group ability is enhanced by the electron-deficient pyridine ring, favoring NAS over radical pathways . -
Alkylation Site Selectivity :
Alkylation occurs preferentially at position 3 due to steric and electronic factors, as confirmed by X-ray crystallography .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid serves as a precursor for synthesizing various biologically active compounds. Its potential applications include:
- Antimicrobial Agents : The compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 15 μg/mL |
The compound's mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for immune responses and inflammation management.
- Cancer Therapeutics : Studies have shown that derivatives of this compound can inhibit protein kinases associated with cancer progression. For instance, it demonstrated an IC50 value of 0.067 µM against Aurora A kinase, suggesting its potential as a targeted therapy.
Case Study: Cancer Therapeutics
A study highlighted the effectiveness of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases linked to cancer progression. The results indicated that these compounds could significantly reduce cancer cell proliferation by targeting specific kinases .
Material Science
The unique structure of this compound makes it valuable in developing new materials with specific electronic and optical properties. Its application in organic electronics has been explored, particularly in creating semiconductors and sensors.
Corrosion Inhibition
Research has indicated that this compound can serve as an effective corrosion inhibitor for metals. Its ability to form protective films on metal surfaces reduces corrosion rates significantly.
The biological activity of this compound extends beyond antimicrobial properties. It has shown promise in various therapeutic applications due to its ability to interact with biomolecules such as DNA and proteins.
Case Study: Anti-inflammatory Properties
Investigation into the anti-inflammatory effects of this compound revealed its potential to significantly reduce inflammatory markers in cellular models by modulating NF-κB pathways .
Mechanism of Action
The mechanism of action of 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine
3-Cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic Acid
- Molecular Formula : C₁₇H₁₄N₃O₄
- Activity : Exhibits improved target binding in kinase inhibition assays compared to the parent compound ().
Functional Analogues: Thiazolo[4,5-b]pyridine Derivatives
2-Oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic Acid (Compound V)
- Molecular Formula : C₁₁H₆N₂O₃S₂
- Key Differences : Replaces the imidazole ring with a thiazole moiety and introduces a thiophene substituent at position 5.
- Activity : Demonstrates potent antifungal activity against Candida albicans (MIC = 12.5 µg/mL) and moderate cytotoxicity against renal cancer cells (GP = 73.76%) ().
7-(4-Chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic Acid (4-Chlorophenyl)amide (Compound VII)
- Molecular Formula : C₁₉H₁₁Cl₂N₃O₂S
- Key Differences : Features a 4-chlorophenyl amide group, increasing lipophilicity and membrane permeability.
- Activity : Shows synergistic antibacterial effects with amoxicillin against MRSA and MSSA Staphylococcus aureus (MIC = 50 µg/mL) ().
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Thiazolo[4,5-b]pyridine-5-carboxylic Acid | 6-Bromo-5-methyl Analog |
|---|---|---|---|
| LogP | ~1.2 (estimated) | 0.8 | 2.1 |
| Solubility (aq.) | High (due to -COOH) | Moderate (amide derivatives less soluble) | Low |
| Bioavailability | Limited (polar -COOH) | Improved via prodrug strategies | High (lipophilic) |
Biological Activity
6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid (CAS No. 889939-41-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- Structural Features : The compound features a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
-
Bacterial Strains Tested :
- Gram-positive: Bacillus cereus
- Gram-negative: Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Potential
The imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties as well.
-
Cell Lines Tested :
- Various cancer cell lines have been evaluated for cytotoxic effects.
- Findings :
Study 1: Antibacterial Activity
A study conducted by researchers at MDPI reported that analogs of imidazo[4,5-b]pyridine exhibited strong antibacterial activity. The compound was tested alongside standard antibiotics like ciprofloxacin and showed comparable or superior activity against resistant strains .
Study 2: Anticancer Activity
In another investigation published in PubChem, it was found that derivatives of imidazo[4,5-b]pyridine displayed significant antiproliferative effects on cancer cells. The study indicated that these compounds could serve as lead structures for developing new anticancer therapies .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are established for preparing 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid?
- Answer : Two primary routes are documented: a) Condensation of 5-bromopyridine-2,3-diamine with carbonyl compounds (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid) in DMF, often catalyzed by p-toluenesulfonic acid . b) Cyclization of pyrazole-carboxaldehyde precursors via [3+2] cycloaddition reactions, leveraging brominated coumarin derivatives as intermediates (Scheme 93) .
- Key variables : Reaction times (12–24 hours), solvent choice (DMF preferred for solubility), and stoichiometric ratios (1:1.2 amine:carbonyl).
Q. How is structural confirmation achieved for brominated imidazo[4,5-b]pyridine derivatives?
- Answer : A combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks using - and -NMR, focusing on aromatic protons (δ 7.5–9.0 ppm) and bromine-induced deshielding effects.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N-methylation sites) by analyzing hydrogen-bonded dimers and planar molecular geometries (r.m.s. deviation ≤ 0.017 Å) .
Q. What purification techniques are recommended for isolating imidazo[4,5-b]pyridine derivatives?
- Answer :
- Chromatography : Use silica gel columns with ethyl acetate/hexane (1:2 ratio) for optimal separation of brominated isomers .
- Recrystallization : Ethanol or methanol yields high-purity crystals (>95% by GC/HPLC) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for substituted imidazo[4,5-b]pyridines be resolved?
- Answer :
- Problem : Overlapping NMR signals in polybrominated analogs.
- Solution :
- Perform 2D NMR (COSY, HSQC) to map - correlations.
- Validate via X-ray diffraction , as seen in the planar structure of 6-Bromo-3-methyl derivatives, where hydrogen bonding (N–H···O=C) confirms tautomeric forms .
Q. What strategies optimize N-alkylation yields in imidazo[4,5-b]pyridine scaffolds?
- Answer :
- Catalytic system : Use tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst with KCO as base in DMF .
- Reaction conditions :
- Methyl iodide (1.2 equiv.) at room temperature for 12 hours achieves >90% conversion.
- Avoid excess alkylating agents to minimize di-alkylation byproducts.
Q. How are structure-activity relationships (SARs) established for imidazo[4,5-b]pyridine-based drug candidates?
- Answer :
- Biological assays : Test antiviral/anticancer activity against specific targets (e.g., PAF receptors, microtubule assembly) .
- Modification strategies :
- Introduce electron-withdrawing groups (e.g., Br, CF) at C6 to enhance binding affinity.
- Compare activities of planar vs. non-planar analogs (e.g., dihedral angles >40° reduce π-π stacking in phenyl-substituted derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
